4'-Chlorodiazepam
Overview
Description
Scientific Research Applications
4’-Chlorodiazepam has a wide range of applications in scientific research:
Chemistry: Used as a ligand in studies involving the mitochondrial translocator protein.
Biology: Investigated for its role in modulating mitochondrial function and apoptosis.
Medicine: Explored for its potential neuroprotective effects and its role in reducing ischemia-reperfusion injury in cardiac tissues.
Industry: Utilized in the development of new benzodiazepine derivatives with specific binding properties
Mechanism of Action
Target of Action
4’-Chlorodiazepam, also known as Ro5-4864, is a well-known ligand of the mitochondrial benzodiazepine receptor . This receptor, also known as the translocator protein (TSPO), is highly expressed in various cell types, including bronchial epithelial cells .
Mode of Action
4’-Chlorodiazepam binds to the TSPO, which acts as a component of the mitochondrial permeability transition pore . This binding regulates the opening and closing of the pore, thereby influencing the apoptosis of cells . Unlike most benzodiazepine derivatives, 4’-Chlorodiazepam lacks affinity for GABA A receptors and lacks typical benzodiazepine effects .
Biochemical Pathways
The binding of 4’-Chlorodiazepam to the TSPO influences the mitochondrial function and cell apoptosis . It has been found to counteract the increase of reactive oxygen species, the elevated extent of apoptosis, the decrease of mitochondrial membrane potentials, and the disruption of mitochondrial ultrastructures .
Pharmacokinetics
It’s known that the compound has a strong affinity for the tspo, suggesting that it may have a high bioavailability in tissues where this receptor is expressed .
Result of Action
In isolated rabbit cardiomyocytes, 4’-Chlorodiazepam evoked a significant reduction in the cardiac action potential that was associated with a decrease in calcium currents and peak intracellular calcium transients . In intact perfused normoxic rabbit hearts, 4’-Chlorodiazepam mediated a dose-dependent negative inotropic response . It has also been found to exert mitochondrial protective and anti-apoptotic effects on bronchial epithelial cells .
Action Environment
The action of 4’-Chlorodiazepam can be influenced by environmental factors such as the presence of other drugs or substances, the physiological state of the organism, and the specific cellular environment. For example, the compound’s effects on mitochondrial function and cell apoptosis can be modulated by inflammatory injury . .
Safety and Hazards
Future Directions
4’-Chlorodiazepam has been found to be neuroprotective in several studies . In a rat model of obesity and type-2 diabetes mellitus, 4’-Chlorodiazepam was found to be effective in protection against arrhythmias . This suggests potential future directions for the use of 4’-Chlorodiazepam in medical applications .
Biochemical Analysis
Biochemical Properties
4’-Chlorodiazepam interacts with the mitochondrial translocator protein 18kDa (TSPO), which plays a crucial role in regulating mitochondrial membrane potential and apoptosis . It does not bind to GABA (A) receptors and lacks typical benzodiazepine effects .
Cellular Effects
4’-Chlorodiazepam has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to preserve cell viability and reduce nuclear fragmentation in glucose-deprived cells . These effects were accompanied by a reduced production of free radicals and maintenance of mitochondrial functions .
Molecular Mechanism
The molecular mechanism of 4’-Chlorodiazepam involves its interaction with the mitochondrial translocator protein 18kDa (TSPO). This interaction influences the activity of energy-dissipating ion channels in the mitochondria, which can influence the susceptibility of the heart to ischaemia–reperfusion injury .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 4’-Chlorodiazepam in laboratory settings are limited, it has been detected in toxicology cases
Dosage Effects in Animal Models
In animal models, 4’-Chlorodiazepam has shown to exert dose-dependent effects. For instance, in rabbit hearts, 4’-Chlorodiazepam mediated a dose-dependent negative inotropic response
Metabolic Pathways
It is known to interact with the mitochondrial translocator protein 18kDa (TSPO), which plays a key role in the uptake of cholesterol into mitochondria .
Transport and Distribution
4’-Chlorodiazepam is a lipophilic compound and readily crosses cell membranes . It is known to interact with the mitochondrial translocator protein 18kDa (TSPO), which is located on the outer mitochondrial membrane and is responsible for the uptake of cholesterol into mitochondria .
Subcellular Localization
4’-Chlorodiazepam is known to localize in the mitochondria due to its interaction with the mitochondrial translocator protein 18kDa (TSPO) . This interaction influences the activity of energy-dissipating ion channels in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chlorodiazepam involves the reaction of 4-chlorobenzophenone oxime with methylamine, followed by cyclization to form the benzodiazepine ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4’-Chlorodiazepam follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 4’-Chlorodiazepam undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group in the benzodiazepine ring can be reduced to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogen-substituted derivatives.
Comparison with Similar Compounds
Diclazepam: An isomer of 4’-Chlorodiazepam with similar binding properties but different pharmacological effects.
Clonazolam: Another benzodiazepine derivative with high affinity for GABA receptors.
Nitrazolam: Known for its potent sedative effects and high binding affinity for GABA receptors
Uniqueness: 4’-Chlorodiazepam is unique due to its selective binding to TSPO and lack of typical benzodiazepine effects. This makes it a valuable tool in research focused on mitochondrial function and neuroprotection .
Properties
IUPAC Name |
7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)8-13(14)16(19-9-15(20)21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMYFTJOWAJIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041116 | |
Record name | 4′-Chlorodiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Mitochondria isolated from rat brain were found to cleave cholesterol to produce pregnenolone, the precursor for hormonal steroids, at a mean rate of 21.0 pmol pregnenolone.mg protein-1.min-1. This rate-limiting step in steroidogenesis was significantly stimulated by PK 11195 (1-(2-chlorophenyl)-N-methyl-(1-methylpropyl)-3-isoquinoline carboxamide) and Ro5 4864 (4'-chlorodiazepam), ligands which bind to peripheral benzodiazepine receptors with high affinity. Low-affinity ligands for the peripheral benzodiazepine receptor such as Ro15 1788 (ethyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5 alpha][1,4] benzo-3-carboxylate) and clonazepam had no significant effect on the rate of pregnenolone synthesis. Furthermore, the rank order of potency of these compounds as inhibitors of [3H]Ro5 4864 binding was identical to the rank order for steroid production. Since the 86-amino acid peptide diazepam binding inhibitor is also thought to bind to the peripheral benzodiazepine receptor, four fragments of this peptide, a random sequence and steroidogenesis activator peptide were also evaluated for their ability to interact with peripheral benzodiazepine receptors and to stimulate steroidogenesis in rat brain mitochondria. Steroidogenesis activator peptide and two fragments of diazepam binding inhibitor significantly stimulated pregnenolone biosynthesis. In contrast to the peripheral benzodiazepine receptor ligands, no correlation between peptide potency in displacing [3H]Ro5 4864 binding and steroidogenesis was observed., Peripheral benzodiazepine receptors mediate cholesterol translocation between the outer and inner mitochondrial membranes in steroidogenic tissues. They are found in many other tissues too, including liver. We studied the effect of the peripheral benzodiazepine receptor ligands PK11195 [1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxa mid e], Ro 5-4864 (4-chlorodiazepam), hemin, protoporphyrin IX and N-methyl protoporphyrin IX on cholesterol mitochondrial intermembrane transport of cholesterol in vitro in rat liver. Endogenous cholesterol translocation from outer to inner mitochondrial membranes was significantly increased by PK11195 and N-methyl protoporphyrin IX (140% and 150% increase, respectively, at 1 microM, P<0.01). 5 microM protoporphyrin IX, 1 microM Ro 5-4864 and 5 microM hemin was ineffective. When mitochondria were labeled with exogenous [4-14C]cholesterol, PK11195 and N-methyl protoporphyrin IX were the most effective in increasing total cholesterol incorporation and cholesterol translocation into inner membranes, and their effect was dose-dependent. These data suggest that in liver the binding to peripheral benzodiazepine receptors is related to cholesterol translocation and the interaction of ligands with these receptors may play a role in the complex mechanism of regulation of cholesterol traffic between liver mitochondrial membranes., Effects of various benzodiazepines were investigated in ovariectomized rat isolated uterus which had been chronically pre-treated with different female sex hormones: oestrogen, progesterone and oestrogen + progesterone. Uteri obtained from all groups developed a spontaneous, rhythmic activity. The spontaneous activity observed in control uterus was either inhibited in a concentration-dependent manner by diazepam, 4'-chlorodiazepam, clonazepam or 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxam ide (PK 11195), or was abolished in [Ca2+]o-free solution. Diazepam, 4'-chlorodiazepam, clonazepam and PK 11195 all caused a concentration-dependent relaxation of the [K+]o-pre-contracted uterus with the relative order of potency: PK 11195 > 4'-chlorodiazepam > diazepam > clonazepam. Administration of [Ca2+]o (1 microM to 10 mM) caused a concentration-dependent contraction of uterus, bathed in [Ca2+]o-free physiological salt solution obtained from different pre-treatment groups. Incubation with different concentrations (uM) of diazepam, 4'-chlorodiazepam, clonazepam and PK 11195 caused a decrease in response to [Ca2+]o-induced contraction in all groups of rat uteri. These results indicate that micromolar benzodiazepine binding sites exist in rat uterus. Diazepam, 4'-chlorodiazepam, clonazepam and PK 11195 caused relaxation of pre-contracted rat uterus and this effect may involve the inhibition of influx of [Ca2+]o and the relaxing effects of different benzodiazepines observed in this study can be modulated by pre-treatment with different female hormones., The interactions of the atypical benzodiazepine 4'-chlorodiazepam (Ro 5-4864) with functionally expressed human GABAA receptor cDNAs were determined. Cotransfection of human alpha 2, beta 1, and gamma 2 subunits was capable of reconstituting a 4'-chlorodiazepam recognition site as revealed by a dose-dependent potentiation of t-[35S]butylbicyclophosphorothionate ([35S]-TBPS) binding to the GABA-activated chloride channel. This site is found on GABAA receptor complexes containing sites for GABA agonist-like benzodiazepines and neuroactive steroids. The importance of the alpha subunit was further demonstrated as substitution of either alpha 1 or alpha 3 for the alpha 2 subunit did not reconstitute a 4'-chlorodiazepam recognition site that was capable of modulating [35S]TBPS binding under the same experimental conditions. The 4'-chlorodiazepam modulatory site was shown to be distinct from the benzodiazepine site, but the phenylquinolines PK 8165 and PK 9084 produced effects similar to 4'-chlorodiazepam, consistent with the previous analysis of the 4'-chlorodiazepam site in brain homogenates. Further analysis of the subunit requirements revealed that coexpression of alpha 2 and beta 1 alone reconstituted a 4'-chlorodiazepam recognition site. It is interesting, however, that the 4'-chlorodiazepam site was found to inhibit [35S]TBPS binding to the GABA-activated chloride channel. Thus, the 4'-chlorodiazepam site may be reconstituted with only the alpha and beta polypeptides., For more Mechanism of Action (Complete) data for 4-CHLORODIAZEPAM (6 total), please visit the HSDB record page. | |
Record name | 4-CHLORODIAZEPAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6958 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
14439-61-3 | |
Record name | Ro 5-4864 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14439-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorodiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4′-Chlorodiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chlorodiazepam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORDIAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW0IK1742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CHLORODIAZEPAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6958 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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